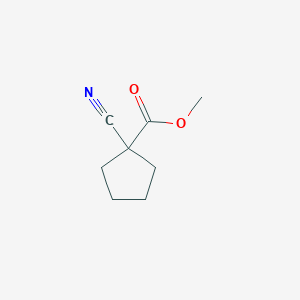
Methyl 1-cyanocyclopentanecarboxylate
Cat. No. B1324255
Key on ui cas rn:
40862-12-2
M. Wt: 153.18 g/mol
InChI Key: HMAJNDDGAHBMQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05948935
Procedure details


To a 22 L flask equipped with a mechanical stirrer, thermometer and condenser containing a nitrogen inlet was added dry DMF (8 L) and methyl cyanoacetate (800 g, 8.07 mol). Stirring was started and K2CO3 (2.67 kg, 19.3 mol) and then 1,4-dibromobutane (1.74 kg, 8.07 mmol) were added. The exothermic reaction mixture (temperature increased to 75° C.) was stirred at room temperature for 16 h followed by heating at 60-75° C. for 3 h. Approximately 2.5 L of solvent were removed under reduced pressure and the residue was diluted with water (8 L). The resultant mixture was extracted with Et2O (2×2 L) and the combined organic phases were washed with 1 N aqueous HCl and brine. Drying (MgSO4), filtering and concentrating afforded an orange liquid. This material was distilled (fraction boiling at 80° C., 0.7 mm Hg collected) to provide methyl 1-cyanocyclopentanecarboxylate as a clear colorless liquid (953 g, 77% yield). 1H-NMR (400 MHz, CDCl3) δ 3.80 (s, 3 H), 2.29-2.22 (m, 4 H), 1.90-1.84 (m, 4 H); 13C NMR (100.6 MHz, CDCl3) δ 169.2, 119.9, 52.6, 46.6, 36.9, 24.3; EI-MS exact mass calcd for C8H11NO2 : 153.0790; found: 153.0785.




Yield
77%
Identifiers


|
REACTION_CXSMILES
|
[C:1]([CH2:3][C:4]([O:6][CH3:7])=[O:5])#[N:2].C([O-])([O-])=O.[K+].[K+].Br[CH2:15][CH2:16][CH2:17][CH2:18]Br>CN(C=O)C>[C:1]([C:3]1([C:4]([O:6][CH3:7])=[O:5])[CH2:18][CH2:17][CH2:16][CH2:15]1)#[N:2] |f:1.2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2.67 kg
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
|
Name
|
|
|
Quantity
|
1.74 kg
|
|
Type
|
reactant
|
|
Smiles
|
BrCCCCBr
|
Step Two
|
Name
|
|
|
Quantity
|
800 g
|
|
Type
|
reactant
|
|
Smiles
|
C(#N)CC(=O)OC
|
|
Name
|
|
|
Quantity
|
8 L
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
75 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
Stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
To a 22 L flask equipped with a mechanical stirrer
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
thermometer and condenser containing a nitrogen inlet
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
was stirred at room temperature for 16 h
|
|
Duration
|
16 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
by heating at 60-75° C. for 3 h
|
|
Duration
|
3 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Approximately 2.5 L of solvent were removed under reduced pressure
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the residue was diluted with water (8 L)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The resultant mixture was extracted with Et2O (2×2 L)
|
WASH
|
Type
|
WASH
|
|
Details
|
the combined organic phases were washed with 1 N aqueous HCl and brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
Drying (MgSO4)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtering
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrating
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
afforded an orange liquid
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
This material was distilled
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
(fraction boiling at 80° C., 0.7 mm Hg collected)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(#N)C1(CCCC1)C(=O)OC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 953 g | |
| YIELD: PERCENTYIELD | 77% | |
| YIELD: CALCULATEDPERCENTYIELD | 77094.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
